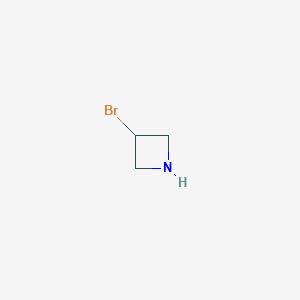

3-Bromoazetidine

説明

3-Bromoazetidine is a chemical compound with the molecular formula C3H6BrN . It has an average mass of 135.990 Da and a monoisotopic mass of 134.968353 Da .

Synthesis Analysis

The synthesis of 3-Bromoazetidine involves several steps. One method involves the thermal isomerization of aziridines, which results in the formation of 3-bromoazetidine-3-carboxylic acid derivatives . The key step in this process is the base-promoted cyclization of dibromo amino esters to yield the desired aziridines and/or azetidines .Molecular Structure Analysis

The molecular structure of 3-Bromoazetidine has been analyzed using various methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Azetidines, including 3-Bromoazetidine, are known for their reactivity. They are often used in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis

3-Bromoazetidine has a density of 1.7±0.1 g/cm3, a boiling point of 134.5±33.0 °C at 760 mmHg, and a vapor pressure of 8.1±0.2 mmHg at 25°C . Its enthalpy of vaporization is 37.2±3.0 kJ/mol, and it has a flash point of 35.1±25.4 °C . The index of refraction is 1.526, and its molar refractivity is 25.0±0.3 cm3 .科学的研究の応用

Synthesis of Functionalized Azetidines

3-Bromoazetidine is utilized in the synthesis of various functionalized azetidines. Research by Stankovic et al. (2013) and (2014) demonstrated the use of 3-bromo-3-ethylazetidines for preparing diverse azetidine derivatives like 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. These derivatives have potential applications in organic synthesis and pharmaceutical research (Stankovic et al., 2013); (Stankovic et al., 2014).

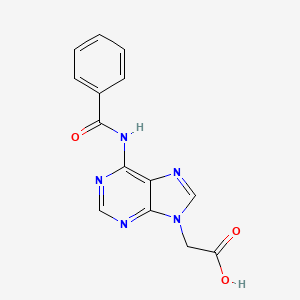

Development of New Antibiotics

3-Bromoazetidine derivatives were explored in the synthesis of new quinolone antibiotics. Ikee et al. (2008) reported that incorporating 3-bromoazetidine derivatives into the quinolone nucleus resulted in compounds with increased antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its significance in developing new antimicrobial agents (Ikee et al., 2008).

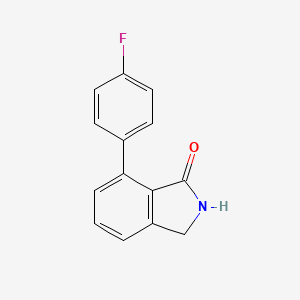

Antidepressant Research

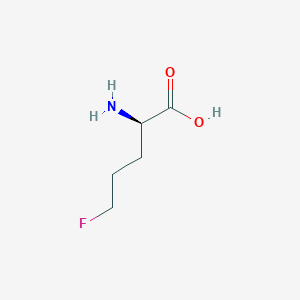

In the context of neuroscience and pharmacology, 3-bromoazetidine compounds have been examined for their potential as antidepressants. For example, Han et al. (2014) explored 3-aminoazetidine derivatives as triple reuptake inhibitors. Their studies aimed at identifying compounds with inhibitory activities against serotonin, norepinephrine, and dopamine neurotransmitters, which are crucial in treating depressive disorders (Han et al., 2014).

Cancer Research and Therapeutics

The role of 3-bromoazetidine derivatives in cancer research is significant. Studies have examined these compounds for their anticancer properties and as radiosensitizers. Ning et al. (2011) presented the preclinical validation of 1-bromoacetyl-3,3-dinitroazetidine, showing its effectiveness in tumor growth inhibition and its potential as a novel anticancer agent (Ning et al., 2011).

Safety And Hazards

The safety data sheet for 3-Bromoazetidine suggests that it should be handled with care. It is recommended to use chemical impermeable gloves and ensure adequate ventilation when handling this compound . Further spillage or leakage should be prevented if it is safe to do so, and it should not be allowed to enter drains .

特性

IUPAC Name |

3-bromoazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN/c4-3-1-5-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLIPAZOKHTKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573766 | |

| Record name | 3-Bromoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoazetidine | |

CAS RN |

760159-34-0 | |

| Record name | 3-Bromoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

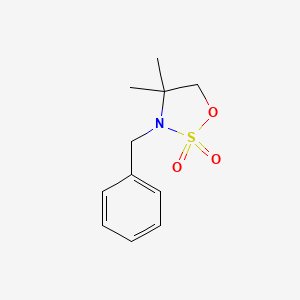

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)

![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)